3-((2-Aminoethyl)amino)propanoic acid
Overview
Scientific Research Applications
Synthesis and Structural Studies
- Preparative Synthesis : The compound has been utilized in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, a process that can be optimized using anhydrous solvents to shorten the reaction stage significantly (Orlinskii, 1996).
- Racemic Synthesis : It has been used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, achieving yields of 48-94% through a reduction process that avoids hydrogenolysis of bromine (Kitagawa et al., 2004).
- Hydrogen Bonding and Polymorphism : Studies on amino alcohol salts with Quinaldinate revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, showcasing the structural diversity possible with such compounds (Podjed & Modec, 2022).
Biomedical Applications
- Enzymatic Preparation for Pharmaceutical Intermediates : The enzymatic preparation of S-3-amino-3-phenylpropionic acid, an important intermediate in drug synthesis, has been explored using various bacterial strains, highlighting the compound's significance in pharmaceutical manufacturing (Chen et al., 2011).
Materials Science and Chemistry
- Corrosion Inhibition : Schiff's bases derived from such amino acids have been used as corrosion inhibitors for mild steel, showcasing their application in materials protection (Gupta et al., 2016).
- Modification of Hydrogels for Medical Applications : Polyvinyl alcohol/acrylic acid hydrogels have been modified using amino compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhancing their antibacterial and antifungal activities, and thus finding potential medical applications (Aly & El-Mohdy, 2015).
Advanced Synthesis Techniques
- T3P in Organic Synthesis : Propanephosphonic acid anhydride, a derivative, has been utilized extensively in organic synthesis, including the synthesis of amino acid derivatives and peptidomimetics, showcasing the versatility of the compound in various chemical reactions (Vishwanatha et al., 2013).
Properties
IUPAC Name |
3-(2-aminoethylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-2-4-7-3-1-5(8)9/h7H,1-4,6H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRDVBAHRQMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868809 | |
Record name | N-(2-Aminoethyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34381-72-1 | |
Record name | N-(2-Aminoethyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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